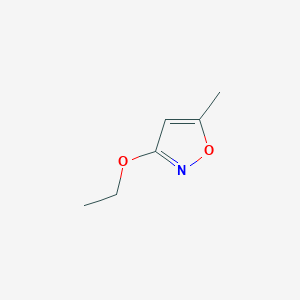

3-Ethoxy-5-methylisoxazole

Vue d'ensemble

Description

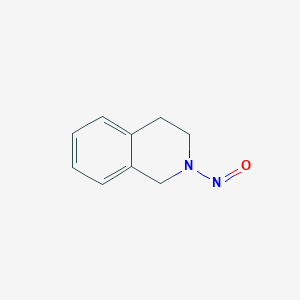

3-Ethoxy-5-methylisoxazole is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is commonly used in the field of drug discovery .

Synthesis Analysis

The synthesis of 3-Ethoxy-5-methylisoxazole involves various methods. One of the most common methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones . The key intermediate 3-amino-5-methylisoxazole can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-methylisoxazole consists of a five-membered heterocyclic moiety . This structure is commonly found in many commercially available drugs .Chemical Reactions Analysis

3-Ethoxy-5-methylisoxazole exhibits unique chemical behavior in reactions. For instance, it has been found that only the NH2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations with pyruvic acid derivatives . In another study, palladium-catalyzed coupling reactions enabled the facile synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles with high yields and versatile applications .Physical And Chemical Properties Analysis

3-Ethoxy-5-methylisoxazole has a predicted boiling point of 203.6±20.0 °C and a predicted density of 1.040±0.06 g/cm3 . It is recommended to be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Biodegradation of Pharmaceuticals

3-Ethoxy-5-methylisoxazole is observed as a by-product in the biodegradation of certain pharmaceuticals, such as sulfamethoxazole (SMX). Studies have shown that various bacterial strains can completely degrade 3-amino-5-methylisoxazole, a related compound, indicating potential applications in bioremediation of SMX-contaminated sites (Mulla et al., 2018).

Synthesis of Biologically Active Compounds

The synthesis of 3-ethoxy-5-methylisoxazoles is key in creating various biologically active compounds. For instance, certain isoxazole amino acids, such as AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid), are developed using 3-ethoxy-5-methylisoxazole as a lead compound. These have applications in neuroprotection and antagonizing excitatory amino acid receptors (Krogsgaard‐Larsen et al., 1991).

Chemical Synthesis and Modification

3-Ethoxy-5-methylisoxazole serves as a key intermediate in chemical synthesis, particularly in the creation of 4-substituted isoxazoles. This process involves palladium-catalyzed coupling reactions, enabling the synthesis of a variety of derivatives with potential applications in pharmaceuticals and materials science (Kromann et al., 2001).

Controlled-Release Formulations

3-Ethoxy-5-methylisoxazole derivatives are used in developing controlled-release formulations of certain chemicals, such as Hymexazol. This application is particularly relevant in agriculture for the slow release of fungicides, enhancing their effectiveness and reducing environmental impact (Tai et al., 2002).

Environmental Remediation

The compound has shown effectiveness in environmental remediation, particularly in the degradation of pharmaceutical pollutants like sulfamethoxazole in microbial fuel cell (MFC) reactors. This suggests potential applications in wastewater treatment and pollution control (Wang et al., 2016).

Safety and Hazards

Orientations Futures

In the field of drug discovery, isoxazole, a component of 3-Ethoxy-5-methylisoxazole, is a significant moiety. Given its enormous significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future direction in the synthesis of isoxazoles, including 3-Ethoxy-5-methylisoxazole, lies in the development of alternate metal-free synthetic routes .

Propriétés

IUPAC Name |

3-ethoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-8-6-4-5(2)9-7-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRISCQMXUCORQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462541 | |

| Record name | 3-Ethoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127020-20-6 | |

| Record name | 3-Ethoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)